molecular formula C10H15NO3S B13795871 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol

2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol

Cat. No.: B13795871
M. Wt: 229.30 g/mol
InChI Key: DWXJCYONBQAEQH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methylsulfonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol typically involves multi-step organic reactions. One common method involves the alkylation of a phenol derivative followed by sulfonation and amination reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often prioritize cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group results in the formation of an amine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(aminomethyl)-4-ethyl-6-methylsulfonylphenol

InChI

InChI=1S/C10H15NO3S/c1-3-7-4-8(6-11)10(12)9(5-7)15(2,13)14/h4-5,12H,3,6,11H2,1-2H3

InChI Key

DWXJCYONBQAEQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN

Origin of Product

United States

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